molecular formula C23H17NO3S2 B453033 METHYL 2-(1-BENZOTHIOPHENE-3-AMIDO)-4H,5H-NAPHTHO[2,1-B]THIOPHENE-1-CARBOXYLATE

METHYL 2-(1-BENZOTHIOPHENE-3-AMIDO)-4H,5H-NAPHTHO[2,1-B]THIOPHENE-1-CARBOXYLATE

Cat. No.: B453033
M. Wt: 419.5g/mol
InChI Key: LOPABWSRAPVMEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 2-(1-BENZOTHIOPHENE-3-AMIDO)-4H,5H-NAPHTHO[2,1-B]THIOPHENE-1-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-(1-BENZOTHIOPHENE-3-AMIDO)-4H,5H-NAPHTHO[2,1-B]THIOPHENE-1-CARBOXYLATE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of naphthalene-1,2-dione with α-enolic dithioesters through a Michael-type addition, followed by oxidation and cyclization to form the tricyclic naphtho[2,1-b]thiophene core . The reaction conditions often involve the use of strong bases and oxidizing agents under controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-(1-BENZOTHIOPHENE-3-AMIDO)-4H,5H-NAPHTHO[2,1-B]THIOPHENE-1-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens, nitro groups, or sulfonic acid groups onto the thiophene ring.

Scientific Research Applications

METHYL 2-(1-BENZOTHIOPHENE-3-AMIDO)-4H,5H-NAPHTHO[2,1-B]THIOPHENE-1-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 2-(1-BENZOTHIOPHENE-3-AMIDO)-4H,5H-NAPHTHO[2,1-B]THIOPHENE-1-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 2-(1-BENZOTHIOPHENE-3-AMIDO)-4H,5H-NAPHTHO[2,1-B]THIOPHENE-1-CARBOXYLATE is unique due to its tricyclic structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C23H17NO3S2

Molecular Weight

419.5g/mol

IUPAC Name

methyl 2-(1-benzothiophene-3-carbonylamino)-4,5-dihydrobenzo[e][1]benzothiole-1-carboxylate

InChI

InChI=1S/C23H17NO3S2/c1-27-23(26)20-19-14-7-3-2-6-13(14)10-11-18(19)29-22(20)24-21(25)16-12-28-17-9-5-4-8-15(16)17/h2-9,12H,10-11H2,1H3,(H,24,25)

InChI Key

LOPABWSRAPVMEC-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(SC2=C1C3=CC=CC=C3CC2)NC(=O)C4=CSC5=CC=CC=C54

Canonical SMILES

COC(=O)C1=C(SC2=C1C3=CC=CC=C3CC2)NC(=O)C4=CSC5=CC=CC=C54

Origin of Product

United States

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